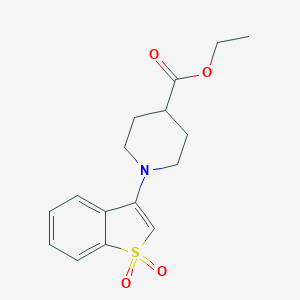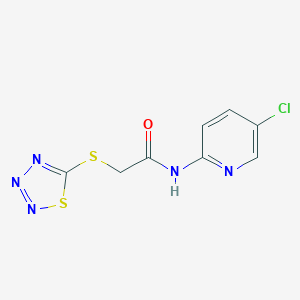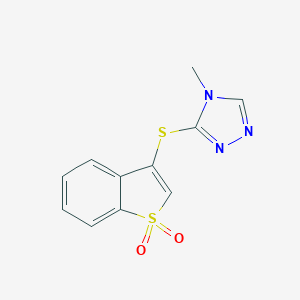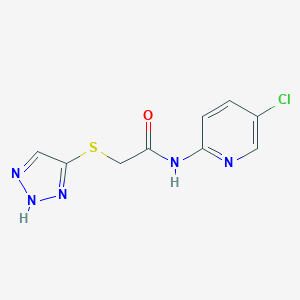![molecular formula C16H14N2O4S B249477 2-{[2-(4-Acetylanilino)-2-oxoethyl]sulfanyl}nicotinic acid](/img/structure/B249477.png)
2-{[2-(4-Acetylanilino)-2-oxoethyl]sulfanyl}nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(4-Acetylanilino)-2-oxoethyl]sulfanyl}nicotinic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as AS-1, and it belongs to the class of nicotinic acid derivatives. AS-1 has been studied for its anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of AS-1 is not fully understood. However, it has been suggested that AS-1 exerts its anti-tumor and anti-inflammatory effects through the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. AS-1 has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
AS-1 has been shown to have several biochemical and physiological effects. In vitro studies have shown that AS-1 inhibits the proliferation and migration of cancer cells. AS-1 has also been shown to induce apoptosis in cancer cells, which is a key mechanism for inhibiting tumor growth. In addition, AS-1 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using AS-1 in lab experiments include its high purity and stability, making it suitable for use in various assays. AS-1 is also relatively easy to synthesize, which makes it a cost-effective compound to use in research. However, the limitations of using AS-1 include its limited solubility in water, which may affect its bioavailability in vivo. In addition, the exact mechanism of action of AS-1 is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on AS-1. One potential direction is to further investigate its mechanism of action, which may provide insights into its therapeutic potential. Another direction is to explore its potential use in combination with other anti-tumor or anti-inflammatory agents, which may enhance its efficacy. Furthermore, future studies may investigate the pharmacokinetics and toxicity of AS-1, which are important factors to consider in the development of new drugs. Overall, AS-1 has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of AS-1 involves the reaction of 4-acetylaniline with 2-chloroethyl nicotinate in the presence of a base such as potassium carbonate. The resulting product is then treated with thiourea to obtain AS-1. This synthesis method has been optimized to obtain high yields of AS-1 with good purity.
Applications De Recherche Scientifique
AS-1 has been extensively studied for its anti-tumor properties. In vitro studies have shown that AS-1 inhibits the growth of various cancer cell lines, including lung, breast, and liver cancer cells. Furthermore, AS-1 has been shown to induce apoptosis, or programmed cell death, in these cancer cells. In vivo studies in animal models have also shown that AS-1 inhibits tumor growth and metastasis.
In addition to its anti-tumor properties, AS-1 has also been studied for its anti-inflammatory properties. AS-1 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
Nom du produit |
2-{[2-(4-Acetylanilino)-2-oxoethyl]sulfanyl}nicotinic acid |
|---|---|
Formule moléculaire |
C16H14N2O4S |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
2-[2-(4-acetylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H14N2O4S/c1-10(19)11-4-6-12(7-5-11)18-14(20)9-23-15-13(16(21)22)3-2-8-17-15/h2-8H,9H2,1H3,(H,18,20)(H,21,22) |
Clé InChI |
XALZACYNJDRAMR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C(=O)O |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)
![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249412.png)


![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249415.png)

![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol](/img/structure/B249417.png)

![{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B249419.png)
![4-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-2-butyn-1-ol](/img/structure/B249421.png)

![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B249425.png)